molecular formula C19H21BrN2O2 B1372490 Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1186194-93-3

Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No. B1372490
CAS RN: 1186194-93-3
M. Wt: 389.3 g/mol
InChI Key: LRFFXEMAEKISOL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TBBTQC) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. TBBTQC is a quinoxaline derivative that has been found to exhibit interesting properties in laboratory experiments. It has been used as a model compound for studying the properties of quinoxalines and their derivatives.

Scientific Research Applications

  • Synthesis of Quinoxalines
    Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate plays a role in the synthesis of quinoxalines, an important class of compounds in organic chemistry. For instance, the reaction of 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates with aromatic 1,2-diamines in tetrahydrofuran at room temperature produces 3-methylquinoxaline-2-carboxylates. These compounds are also synthesized using solid-phase methods, highlighting their versatility and practical utility in organic synthesis (Attanasi et al., 2001).

  • C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones
    The compound is key in the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, a process significant in creating bioactive natural products and synthetic drugs. This method leads to the efficient preparation of various quinoxaline-3-carbonyl compounds under mild, metal-free conditions, showcasing its importance in eco-friendly and efficient drug synthesis (Long-Yong Xie et al., 2019).

  • Synthesis of Marine Drug Intermediates
    This compound is also utilized in the synthesis of marine drugs, specifically in creating key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid. This is part of the structural-activity relationship studies of antitumor antibiotics and showcases the compound's role in developing potential cancer treatments (Hui-jing Li et al., 2013).

  • Role in Synthetic Organic Transformations
    It serves as a substrate in various synthetic transformations, such as in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. This transformation involves reactions with maleic anhydride, electrophilic and nucleophilic reagents, and redox processes, illustrating the compound's utility in diverse chemical reactions (Moskalenko et al., 2014).

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-10-14(20)11-9-13)21-15-6-4-5-7-17(15)22/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFFXEMAEKISOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

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